molecular formula C15H22O3 B1180284 Epoxyparvinolide CAS No. 102227-61-2

Epoxyparvinolide

Cat. No. B1180284
CAS RN: 102227-61-2
InChI Key:
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Description

Epoxyparvinolide is a distinct sesquiterpenoid lactone belonging to the secocaryophyllanolides class. It was isolated from Pogostemon parviflorus, a plant known for its unique natural products. This compound represents a new class of natural substances with intriguing molecular structures and chemical properties (Nanda, Patwardhan, & Gupta, 1985).

Synthesis Analysis

The synthesis of compounds like this compound often involves complex chemical reactions, including epoxidation processes that introduce epoxy groups into organic molecules. These processes are crucial for creating the three-dimensional structures characteristic of many bioactive compounds. For example, total synthesis methods have been developed for structurally complex molecules by employing strategies such as aza-Payne rearrangement and intramolecular cyclization, highlighting the intricate steps often necessary for the synthesis of natural products with epoxy groups (Rinner, Siengalewicz, & Hudlický, 2002).

Molecular Structure Analysis

This compound's molecular structure is characterized by a 4,5-epoxy-9,10-secocaryophyllen-9β,10-olide framework, indicative of its complex molecular architecture. The presence of an epoxy group in its structure is a defining feature, contributing to its chemical reactivity and potential biological activity. Understanding the molecular structure is essential for exploring its chemical reactivity and interactions with biological targets.

Chemical Reactions and Properties

This compound's reactivity is influenced by the presence of the epoxy group, which can undergo various chemical reactions, including ring-opening reactions catalyzed by acids, bases, or nucleophiles. These reactions are fundamental to modifying the compound's structure and enhancing its biological activity or chemical stability. The reactivity of sulfur ylides with carbonyl compounds to give epoxides is an example of the synthetic utility of epoxy groups in organic synthesis (Aggarwal & Winn, 2004).

Scientific Research Applications

  • "Epoxyparvinolide, a secocaryophyllanolide from Pogostemon parviflorus" by Nanda, B., Patwardhan, S., & Gupta, A. S. (1985). This study discusses this compound as a new class of sesquiterpenoid lactones, the secocaryophyllanolides, isolated from Pogostemon parviflorus. This compound was characterized as 4,5-epoxy-9,10-secocaryophyllen-9β,10-olide (Nanda, Patwardhan, & Gupta, 1985).

Safety and Hazards

Epoxyparvinolide is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

properties

IUPAC Name

4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLKXMONMKZDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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